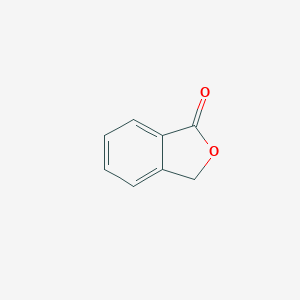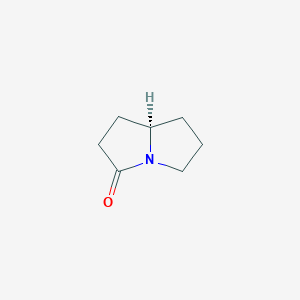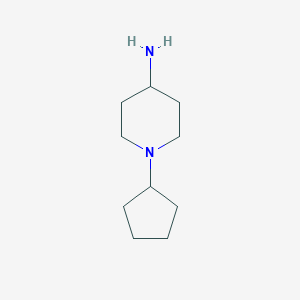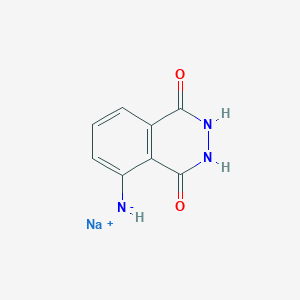
Sodium;(1,4-dioxo-2,3-dihydrophthalazin-5-yl)azanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium;(1,4-dioxo-2,3-dihydrophthalazin-5-yl)azanide, commonly known as SDA, is a chemical compound that has been widely used in scientific research due to its unique properties. SDA is a stable, water-soluble, and non-toxic compound that has been used in various biochemical and physiological studies.
作用機序
The mechanism of action of SDA is still not fully understood. However, studies have shown that SDA can act as a reducing agent and a free radical scavenger, which helps to protect cells and tissues from oxidative damage. SDA can also inhibit the activity of certain enzymes, such as xanthine oxidase and cyclooxygenase, which are involved in the production of ROS and inflammation.
生化学的および生理学的効果
SDA has been shown to have various biochemical and physiological effects. It can protect cells and tissues from oxidative damage, reduce inflammation, and improve mitochondrial function. SDA has also been shown to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using SDA in lab experiments is its stability and non-toxicity. SDA is also water-soluble, which makes it easy to use in various experimental systems. However, one of the limitations of using SDA is its poor solubility in organic solvents, which limits its use in certain experimental systems.
将来の方向性
There are several future directions for the use of SDA in scientific research. One area of interest is the development of SDA-based therapeutics for the treatment of various diseases, including cancer and neurodegenerative diseases. Another area of interest is the use of SDA as a fluorescent probe for the detection of ROS in live cells and tissues. Further research is also needed to fully understand the mechanism of action of SDA and its potential applications in various experimental systems.
Conclusion:
In conclusion, SDA is a unique chemical compound that has been widely used in scientific research due to its stability, non-toxicity, and unique properties. It has been used in various biochemical and physiological studies, and has shown potential as a therapeutic agent for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of SDA and its potential applications in various experimental systems.
合成法
The synthesis of SDA involves the reaction of phthalic anhydride with hydrazine hydrate in the presence of sodium hydroxide. The product is then purified through recrystallization to obtain pure SDA. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
科学的研究の応用
SDA has been widely used in scientific research due to its unique properties. It has been used as a reducing agent, an antioxidant, and a free radical scavenger in various biochemical and physiological studies. SDA has also been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells and tissues. In addition, SDA has been used as a potential therapeutic agent for the treatment of various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
特性
CAS番号 |
134459-06-6 |
|---|---|
製品名 |
Sodium;(1,4-dioxo-2,3-dihydrophthalazin-5-yl)azanide |
分子式 |
C8H6N3NaO2 |
分子量 |
199.14 g/mol |
IUPAC名 |
sodium;(1,4-dioxo-2,3-dihydrophthalazin-5-yl)azanide |
InChI |
InChI=1S/C8H7N3O2.Na/c9-5-3-1-2-4-6(5)8(13)11-10-7(4)12;/h1-3H,(H4,9,10,11,12,13);/q;+1/p-1 |
InChIキー |
RVJVDCVIJCBUTH-UHFFFAOYSA-M |
異性体SMILES |
C1=CC2=C(C(=C1)[NH-])C(=O)NNC2=O.[Na+] |
SMILES |
C1=CC2=C(C(=C1)[NH-])C(=O)NNC2=O.[Na+] |
正規SMILES |
C1=CC2=C(C(=C1)[NH-])C(=O)NNC2=O.[Na+] |
ピクトグラム |
Irritant |
同義語 |
LUMINOLSODIUM |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



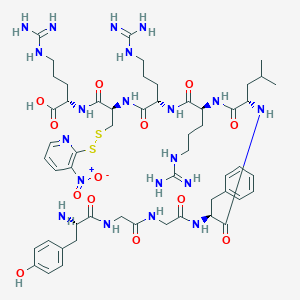
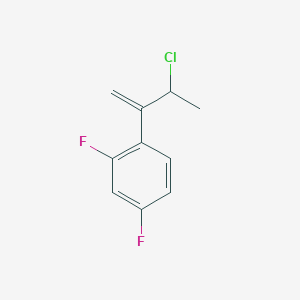
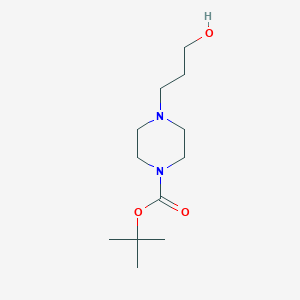
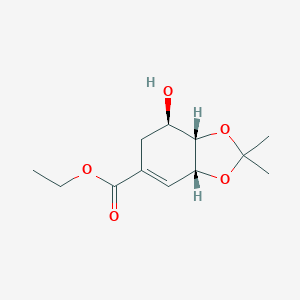
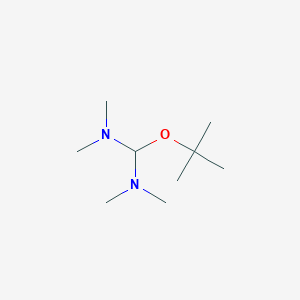
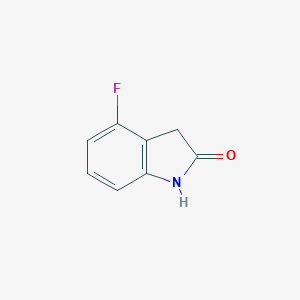
![(3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B148324.png)
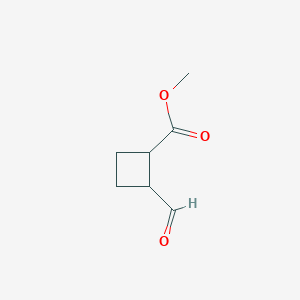
![3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile](/img/structure/B148327.png)
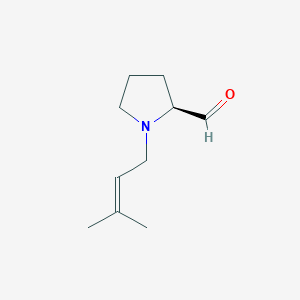
![(4S)-4-amino-5-[[(2S)-4-amino-2-(3-hydroxydodecanoylamino)-4-oxobutanoyl]-(4-methyl-1-oxopentan-2-yl)amino]-5-oxopentanoic acid](/img/structure/B148337.png)
